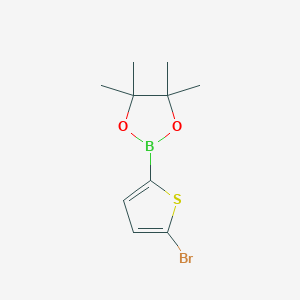

2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a brominated thiophene ring and a dioxaborolane moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-bromothiophene-2-boronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing side reactions and optimizing the overall efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide .

Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically uses palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent, such as toluene or ethanol, at elevated temperatures .

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. It is a key reagent in the development of conjugated polymers for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Additionally, it is used in the synthesis of biologically active molecules and pharmaceuticals .

Wirkmechanismus

The mechanism of action of 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the electron-rich nature of the dioxaborolane moiety, which enhances the reactivity of the boron atom .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 2-(5-Bromothiophen-2-yl)-1,3,2-dioxaborinane

- 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane

- 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: Compared to similar compounds, this compound offers enhanced stability and reactivity due to the presence of the tetramethyl groups on the dioxaborolane ring. This makes it a preferred choice for Suzuki-Miyaura coupling reactions, providing higher yields and greater efficiency .

Biologische Aktivität

2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 676501-84-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is C10H14BBrO2S. The compound has a molecular weight of 289.00 g/mol and features a unique dioxaborolane structure that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H14BBrO2S |

| Molecular Weight | 289.00 g/mol |

| CAS Number | 676501-84-1 |

| Solubility | Moderately soluble |

| Log P (Octanol/Water) | 2.31 |

Anticancer Potential

Research has indicated that compounds containing boron can exhibit anticancer properties. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects against specific cancer types. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically:

- CYP450 Inhibition : The compound has been identified as a weak inhibitor of CYP1A2, which is involved in drug metabolism.

- Apoptosis Induction : Studies suggest that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Case Studies

-

Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of the compound in inducing apoptosis in MCF-7 cells through the intrinsic pathway. The study reported increased caspase activity and mitochondrial membrane potential loss.

- Findings :

- Increased expression of Bax (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic).

- Cell cycle arrest at the G0/G1 phase.

- Findings :

-

In Vivo Studies : Another research effort investigated the effect of this compound in xenograft models using A549 cells. The results indicated significant tumor growth inhibition compared to control groups.

- Results :

- Tumor volume reduction by approximately 50% after four weeks of treatment.

- Histological analysis revealed reduced mitotic figures in treated tumors.

- Results :

Toxicity Profile

The toxicity profile of this compound was assessed through various assays:

| Test Type | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg in rodents |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritant |

Eigenschaften

IUPAC Name |

2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTVEZRHUSSDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471478 | |

| Record name | 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676501-84-1 | |

| Record name | 2-(5-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.